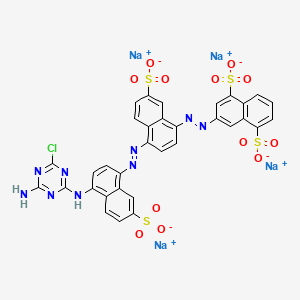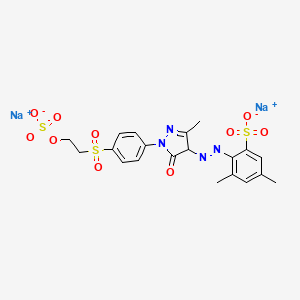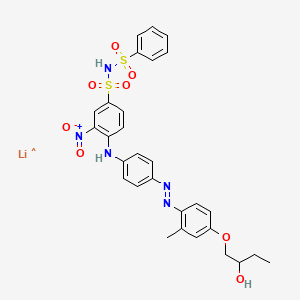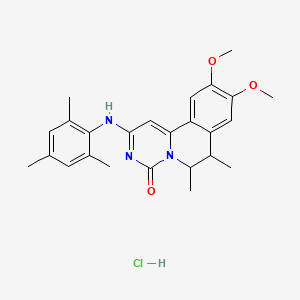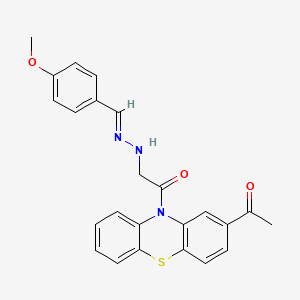
2-Acetyl-10-((((4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-10-((((4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes an acetyl group, a methoxyphenyl group, and a hydrazinoacetyl group attached to the phenothiazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-10-((((4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, using methoxybenzene and a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrazinoacetyl Group: The hydrazinoacetyl group is introduced by reacting the intermediate compound with hydrazine hydrate and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-10-((((4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetyl or methoxyphenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, pyridine.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Reduced Derivatives: Formed through reduction.
Substituted Phenothiazines: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-10-((((4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Acetyl-10-((((4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
2-Acetyl-10-((((4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, methoxyphenyl, and hydrazinoacetyl groups sets it apart from other phenothiazine derivatives, potentially leading to unique applications and effects.
Eigenschaften
CAS-Nummer |
89258-07-1 |
|---|---|
Molekularformel |
C24H21N3O3S |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C24H21N3O3S/c1-16(28)18-9-12-23-21(13-18)27(20-5-3-4-6-22(20)31-23)24(29)15-26-25-14-17-7-10-19(30-2)11-8-17/h3-14,26H,15H2,1-2H3/b25-14+ |
InChI-Schlüssel |
IFTFTLLQHGBRPB-AFUMVMLFSA-N |
Isomerische SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



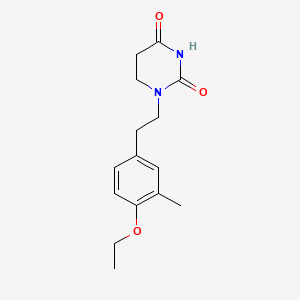
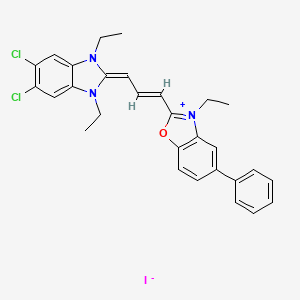

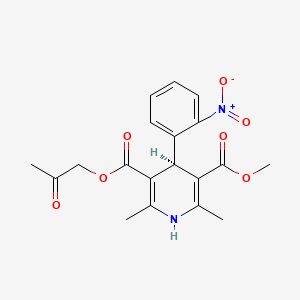
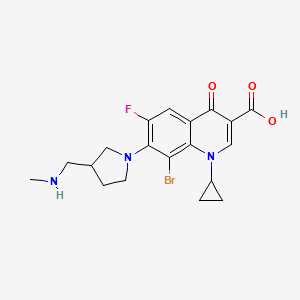

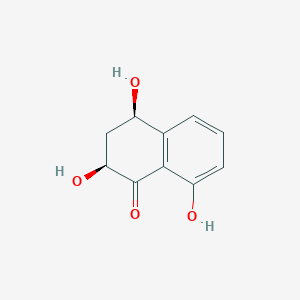
![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)

